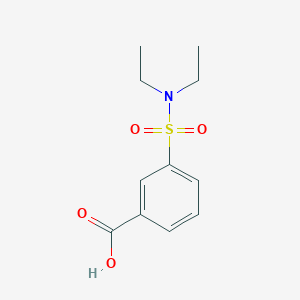

3-(N,N-Diethylsulfamoyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(diethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXIGFOEUQAXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355241 | |

| Record name | 3-(Diethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-46-1 | |

| Record name | 3-[(Diethylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Diethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 3 N,n Diethylsulfamoyl Benzoic Acid

Established Synthetic Routes to 3-(N,N-Diethylsulfamoyl)benzoic Acid

The preparation of this compound and related structures relies on well-established principles of organic synthesis, primarily focusing on the formation of the sulfonamide bond.

The most direct and conventional route to this compound involves the reaction of 3-(chlorosulfonyl)benzoic acid with diethylamine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable N-S sulfonamide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. mdpi.comnih.gov The choice of base and solvent can influence the reaction rate and the purity of the final product. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium carbonate. mdpi.comnih.gov The solvent is generally an inert organic solvent, such as dichloromethane or acetonitrile, that can dissolve the reactants. nih.gov

General Reaction Scheme:

Figure 1: Synthesis of this compound from 3-(chlorosulfonyl)benzoic acid and diethylamine.

The formation of a sulfonamide group on a benzoic acid framework is a common synthetic challenge. The use of sulfonyl chlorides as starting materials remains the method of choice for preparing sulfonamide derivatives due to their high reactivity. mdpi.com Several general strategies have been developed:

Reaction of Sulfonyl Chlorides with Amines: This is the most prevalent method. It involves reacting an appropriately substituted benzoic acid sulfonyl chloride with a primary or secondary amine. nih.govnih.gov The reaction conditions are often mild, and the use of an HCl scavenger is standard practice. mdpi.com

One-Pot Synthesis from Carboxylic Acids: Newer methods aim to streamline the process. A one-pot strategy has been developed that converts aromatic carboxylic acids directly into sulfonyl chlorides, which are then aminated in situ. acs.orgnih.gov This approach leverages copper ligand-to-metal charge transfer (LMCT) catalysis for a decarboxylative halosulfonylation. acs.orgnih.gov

Metal-Free Iodine-Mediated Synthesis: An alternative, environmentally friendly approach involves the reaction of sodium sulfinates with various amines, mediated by iodine at room temperature. nih.gov This method offers broad functional group tolerance and avoids the use of metals. nih.gov

Regioselectivity Considerations in the Synthesis of Aromatic Sulfonamide Carboxylic Acids

The synthesis of the key precursor, 3-(chlorosulfonyl)benzoic acid, relies on the principles of electrophilic aromatic substitution. The carboxylic acid group (-COOH) on the benzene (B151609) ring is an electron-withdrawing group and a meta-director. youtube.com Therefore, when benzoic acid undergoes chlorosulfonation with chlorosulfonic acid, the incoming chlorosulfonyl (-SO₂Cl) group is directed to the meta-position (position 3) on the aromatic ring. youtube.comgoogle.com This ensures the correct regiochemistry for the subsequent reaction with diethylamine.

For further substitutions on the this compound ring, both the carboxyl and the sulfamoyl groups must be considered. Both are electron-withdrawing and meta-directing. This means that any subsequent electrophilic aromatic substitution will likely occur at the C5 position, which is meta to both existing substituents.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time.

Base and Solvent System: The choice of base is critical for neutralizing the HCl byproduct. While organic bases like triethylamine are common, inorganic bases such as lithium hydroxide monohydrate (LiOH·H₂O) in an ethanol:water solvent system have been shown to facilitate rapid and efficient sulfonamide synthesis at low temperatures (0–5°C), often resulting in excellent yields (79%–98%) within minutes. tandfonline.com Using water as a solvent with bases like Na₂CO₃ offers a greener alternative to organic solvents. mdpi.com Deep eutectic solvents (DESs) have also been explored as sustainable and reusable reaction media, yielding up to 97% of the product at ambient temperature.

Temperature and Reaction Time: Reaction temperatures can vary significantly. While some methods require heating, google.com others are effective at room temperature or even lower. tandfonline.com For instance, the reaction of 3-(chlorosulfonyl)benzoic acid with some lipids is complete within 40 minutes at 60°C, but takes 60 minutes at room temperature for a comparable yield. nih.gov Optimization studies often reveal a trade-off between reaction speed and the formation of side products, necessitating careful control of both time and temperature. researchgate.net

Below is a table summarizing the impact of different reaction conditions on sulfonamide synthesis.

| Parameter | Condition | Effect on Yield and Purity | Reference |

|---|---|---|---|

| Base/Solvent | LiOH·H₂O in Ethanol/Water | Excellent yields (79-98%) in short reaction times (1-8 min) at 0-5°C. tandfonline.com | tandfonline.com |

| Na₂CO₃ in Water | High yields and purities, representing an eco-friendly method. mdpi.com | mdpi.com | |

| Deep Eutectic Solvents (e.g., ChCl/Urea) | High yields (up to 97%) at ambient temperature, sustainable and reusable. | ||

| Temperature | 0-5°C | Can lead to high selectivity and yield while minimizing side reactions. tandfonline.com | tandfonline.com |

| Elevated (e.g., 60-75°C) | Increases reaction rate but may require careful control to maintain chemoselectivity. nih.govnih.gov | nih.govnih.gov |

Strategies for the Synthesis of Substituted Analogs and Derivatives

The synthesis of substituted analogs and derivatives of this compound can be approached in two primary ways: by modifying the starting materials or by functionalizing the final product.

Modification of Starting Materials: This strategy involves using substituted benzoic acids or substituted amines. For example, starting with a substituted benzoic acid (e.g., 4-chlorobenzoic acid) allows for the synthesis of analogs with substituents on the aromatic ring. google.com This starting material would first be chlorosulfonated and then reacted with diethylamine to yield the corresponding substituted this compound. nih.gov Similarly, using different amines in the reaction with 3-(chlorosulfonyl)benzoic acid would produce a library of N-substituted analogs. nih.gov

Post-Synthesis Functionalization: The carboxylic acid group of this compound is a prime site for derivatization. Standard carbodiimide coupling conditions (e.g., using EDC with a catalytic amount of DMAP) can be employed to react the carboxylic acid with various anilines or aliphatic amines, forming a wide range of sulfamoyl-benzamide derivatives. nih.gov This approach has been successfully used to synthesize libraries of compounds for biological screening. nih.gov

The table below outlines strategies for creating substituted analogs.

| Target Modification | Synthetic Strategy | Example Reactants | Reference |

|---|---|---|---|

| Substitution on the Aromatic Ring | Start with a substituted benzoic acid, followed by chlorosulfonation and amination. | 4-chlorobenzoic acid + Chlorosulfonic acid, then Diethylamine | google.comnih.gov |

| Variation of the N-Substituents | React 3-(chlorosulfonyl)benzoic acid with different primary or secondary amines. | 3-(chlorosulfonyl)benzoic acid + Cyclopropylamine or Morpholine | nih.gov |

| Derivatization of the Carboxylic Acid | Amide coupling of this compound with various amines. | This compound + p-chloroaniline (using EDC/DMAP) | nih.gov |

Chemical Reactivity and Derivatization Studies of 3 N,n Diethylsulfamoyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several classic organic transformations, most notably esterification and amidation. These reactions are central to modifying the molecule's structure and properties.

Esterification Reactions via Acid-Catalyzed Nucleophilic Acyl Substitution

The carboxylic acid moiety of 3-(N,N-Diethylsulfamoyl)benzoic acid can be converted into its corresponding esters through various established methods. The traditional Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. This equilibrium-driven process often requires an excess of the alcohol or the removal of water to achieve high yields.

Modern techniques offer milder and more efficient alternatives. For instance, microwave-assisted esterification using catalysts such as N-fluorobenzenesulfonimide (NFSi) has been shown to significantly reduce reaction times for substituted benzoic acids. mdpi.com Another effective method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which facilitates ester formation under mild conditions, even with sterically hindered alcohols. rug.nl Solid acid catalysts, such as modified montmorillonite K10 clay, have also been employed for the solvent-free esterification of benzoic acid derivatives, offering environmental benefits. epa.gov

Table 1: Common Esterification Methods for Benzoic Acid Derivatives

| Method | Reagents/Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | Cost-effective, simple |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | Room Temperature, CH₂Cl₂ | Mild conditions, high yields |

| N-Bromosuccinimide (NBS) Catalysis | Alcohol, NBS (cat.) | 70°C, neat | Metal-free, simple isolation nih.govresearchgate.net |

| Microwave-Assisted (NFSi) | Alcohol, NFSi (cat.) | 120°C, Microwave | Rapid reaction times mdpi.com |

| Solid Acid Catalysis | Alcohol, Modified Clay | Elevated Temperature | Solvent-free, reusable catalyst epa.gov |

Amidation and Other Carboxyl Group Transformations

The conversion of the carboxylic acid to an amide is a crucial transformation for creating derivatives with diverse biological and chemical properties. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Standard carbodiimide coupling agents are highly effective for this purpose. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), facilitate the formation of an active ester intermediate that readily reacts with an amine to form the amide bond. nih.govnih.gov The use of EDC with catalytic DMAP is a well-established method for synthesizing sulfamoyl-benzamide derivatives from the corresponding benzoic acids. nih.gov

Other coupling agents, including phosphonium salts like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also widely used, particularly in peptide synthesis, and are applicable for the amidation of complex carboxylic acids. researchgate.net These reagents offer high efficiency and suppress side reactions. researchgate.net

Table 2: Selected Coupling Agents for Amidation of Carboxylic Acids

| Coupling Agent | Additive(s) | Typical Solvent | Key Features |

|---|---|---|---|

| EDC | HOBt or NHS | DCM, DMF | Water-soluble byproducts, widely used nih.govnih.gov |

| DCC | DMAP | DCM | High yields, byproduct (DCU) is insoluble nih.gov |

| HATU | DIPEA or Et₃N | DMF | Highly efficient, good for hindered amines |

| BOP-Cl | Et₃N | CH₂Cl₂ | Effective for electron-deficient amines nih.gov |

| CDI | None | THF | Simple workup, releases CO₂ and imidazole |

Reactivity of the Sulfamoyl Group

The N,N-diethylsulfamoyl group is generally a stable and robust functional group. Its reactivity is primarily centered on potential hydrolysis under harsh conditions and derivatization at the sulfur atom during the synthesis of the parent molecule.

Hydrolysis Pathways and Stability Considerations

N,N-disubstituted sulfonamides are known for their considerable stability towards hydrolysis. The cleavage of the sulfur-nitrogen (S-N) bond typically requires forcing conditions, such as concentrated strong acids or bases at elevated temperatures. researchgate.net

Under acidic conditions, the hydrolysis mechanism is believed to involve the protonation of one of the sulfonyl oxygen atoms, which increases the electrophilicity of the sulfur atom. A subsequent nucleophilic attack by a water molecule on the sulfur center leads to the cleavage of the S-N bond, yielding the corresponding sulfonic acid and diethylamine. researchgate.netresearchgate.net The rate of hydrolysis can be influenced by the electronic nature of substituents on the aromatic ring. In strongly acidic media, the mechanism can shift from a bimolecular (A2) to a unimolecular (A1) pathway. researchgate.net Under basic conditions, hydrolysis can occur via nucleophilic attack of a hydroxide ion on the sulfur atom, though this is generally a slower process for N,N-dialkylsulfonamides compared to N-aryl or N-H sulfonamides. rsc.org

Nucleophilic Substitution and Derivatization at the Sulfonamide Nitrogen

Once formed, the N,N-diethylsulfamoyl group is largely unreactive towards nucleophilic substitution at the nitrogen atom. The absence of an acidic proton on the nitrogen atom prevents deprotonation and subsequent alkylation or acylation reactions that are possible with primary or secondary sulfonamides.

The primary route to derivatization involving this group is during the synthesis of the parent compound itself. This compound is typically synthesized from a precursor such as 3-(chlorosulfonyl)benzoic acid. In this key step, the sulfonyl chloride acts as an electrophile and readily reacts with a nucleophilic amine, diethylamine, to form the stable sulfonamide S-N bond. nih.gov This reaction is a classic example of nucleophilic acyl substitution at a sulfur center. A variety of sulfamoyl derivatives can be prepared by reacting the sulfonyl chloride precursor with different primary or secondary amines. google.com

Aromatic Ring Reactivity: Electrophilic Substitution Pathways

The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups: the carboxylic acid (-COOH) and the N,N-diethylsulfamoyl (-SO₂NEt₂). Both of these groups are deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.comyoutube.comlibretexts.org

Directing Effects:

Carboxylic Acid Group (-COOH): This group deactivates the aromatic ring towards electrophilic attack due to the electron-withdrawing inductive and resonance effects of the carbonyl group. It directs incoming electrophiles to the meta position (C-5 relative to its own position). youtube.comresearchgate.net

N,N-Diethylsulfamoyl Group (-SO₂NEt₂): The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the inductive effect of the sulfur atom. This deactivates the ring and also directs incoming electrophiles to the meta position (C-5 relative to its own position). masterorganicchemistry.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitro-3-(N,N-diethylsulfamoyl)benzoic acid |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 5-Bromo-3-(N,N-diethylsulfamoyl)benzoic acid |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 5-Sulfo-3-(N,N-diethylsulfamoyl)benzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Reaction is unlikely to proceed due to strong deactivation of the ring uci.edu |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | Reaction is unlikely to proceed due to strong deactivation of the ring uci.edu |

Advanced Derivatization Strategies for Functionalization and Analytical Enhancement of this compound

Advanced derivatization strategies for this compound primarily target the carboxylic acid group to create a diverse range of functionalized molecules, particularly amides and esters. These modifications are instrumental in modulating the compound's biological activity and enhancing its analytical detection. Research in this area has largely focused on synthesizing derivatives with potential therapeutic applications, such as inhibitors of specific enzymes.

A prominent strategy for the functionalization of this compound and its analogs is the formation of amide bonds. This is typically achieved through carbodiimide-mediated coupling reactions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid group, facilitating its reaction with a wide array of primary and secondary amines. nih.govchemistrysteps.com The addition of coupling agents like 4-dimethylaminopyridine (DMAP) and N-hydroxybenzotriazole (HOBt) can further enhance the efficiency of these reactions, leading to the synthesis of a variety of N-substituted benzamides. nih.gov

For instance, studies have demonstrated the synthesis of sulfamoyl-benzamide derivatives by reacting sulfamoyl benzoic acids with various biologically relevant amines, including anilines, and primary and secondary aliphatic amines. nih.gov These derivatization efforts have led to the discovery of compounds with potent biological activities.

Esterification of the carboxylic acid group represents another key derivatization route. While specific examples for this compound are less documented in the readily available literature, general methods for the esterification of benzoic acids are well-established and applicable. These include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net More advanced methods utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as DMAP to facilitate the reaction under milder conditions. organic-chemistry.org These ester derivatives can serve as prodrugs or as intermediates for further chemical modifications.

For the purpose of analytical enhancement, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), derivatization is employed to improve the chromatographic behavior and detection sensitivity of the analyte. A common approach for carboxylic acids is the introduction of a tag that enhances ionization efficiency in mass spectrometry. For example, derivatization reagents like 4-bromo-N-methylbenzylamine can be coupled to the carboxylic acid, allowing for sensitive detection in positive electrospray ionization mode and providing a characteristic isotopic pattern for clear identification. tulane.eduresearchgate.net While not specifically documented for this compound, this strategy is broadly applicable to carboxylic acids.

The following interactive data table summarizes various advanced derivatization strategies applicable to this compound, based on research conducted on this compound and its close analogs.

| Strategy | Functional Group Targeted | Reagents and Conditions | Resulting Derivative | Purpose | Reference |

|---|---|---|---|---|---|

| Amide Bond Formation | Carboxylic Acid | EDC, DMAP, Primary/Secondary Amines in DCM/DMF | N-substituted 3-(N,N-Diethylsulfamoyl)benzamides | Functionalization for Biological Activity (e.g., enzyme inhibition) | nih.gov |

| Amide Coupling with Electron Deficient Amines | Carboxylic Acid | EDC, DMAP, catalytic HOBt, DIPEA in Acetonitrile | N-Aryl/Heteroaryl 3-(N,N-Diethylsulfamoyl)benzamides | Synthesis of functionalized amide derivatives | nih.gov |

| Steglich Esterification | Carboxylic Acid | DCC, DMAP, Alcohol in Anhydrous CH2Cl2 | Alkyl/Aryl 3-(N,N-Diethylsulfamoyl)benzoates | Functionalization, Prodrug Synthesis | organic-chemistry.org |

| Microwave-Assisted Fischer Esterification | Carboxylic Acid | Alcohol, Catalytic H2SO4, Microwave Irradiation | Alkyl 3-(N,N-Diethylsulfamoyl)benzoates | Efficient Ester Synthesis | researchgate.net |

| Analytical Derivatization for HPLC-MS | Carboxylic Acid | EDC, 4-bromo-N-methylbenzylamine | 4-bromo-N-methylbenzylamide derivative | Enhanced detection and identification in HPLC-MS | tulane.eduresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 N,n Diethylsulfamoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3-(N,N-Diethylsulfamoyl)benzoic acid, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide information about their local electronic environment. The protons on the benzene (B151609) ring of similar benzoic acid derivatives typically appear in the aromatic region (around 7.5-8.5 ppm). docbrown.inforsc.org The ethyl groups of the diethylsulfamoyl moiety would exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, with their exact chemical shifts influenced by the neighboring sulfamoyl group. The acidic proton of the carboxylic acid group is also observable, often as a broad singlet at a downfield chemical shift (typically >10 ppm), though its position can be variable and influenced by the solvent and concentration. docbrown.inforsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is typically found in the range of 165-185 ppm. The aromatic carbons will have signals between 120-150 ppm, and the carbons of the diethylamino group will appear in the upfield region of the spectrum. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~170 |

| Aromatic (C-H) | 7.5 - 8.5 (multiplets) | 125 - 140 |

| Aromatic (C-SO₂) | - | 135 - 145 |

| Aromatic (C-COOH) | - | 130 - 135 |

| Methylene (-CH₂-) | 3.0 - 3.5 (quartet) | ~45 |

| Methyl (-CH₃) | 1.0 - 1.5 (triplet) | ~15 |

Note: These are generalized predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/HPLC-MS) for Identity and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅NO₄S), the exact mass can be calculated and compared with the experimentally determined value. The monoisotopic mass of this compound is 257.0722 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable for assessing the purity of the compound and identifying any impurities. nih.gov These methods first separate the components of a mixture by chromatography, and then the mass spectrometer provides mass information for each separated component. This allows for the detection and potential identification of by-products or residual starting materials from the synthesis. The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of the molecule, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which can then be analyzed by the mass spectrometer. massbank.jprothamsted.ac.uk

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄S | nih.gov |

| Molecular Weight | 257.31 g/mol | nih.gov |

| Monoisotopic Mass | 257.07217913 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for its key functional groups.

A broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing a broadness due to hydrogen bonding. docbrown.inforesearchgate.net The C=O (carbonyl) stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. researchgate.net The sulfonamide group (SO₂N) will exhibit two characteristic stretching vibrations, an asymmetric stretch typically around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. The C-N stretching of the diethylamino group and the various C-H and C=C stretching and bending vibrations of the aromatic ring and alkyl chains will also be present in the spectrum, contributing to the unique fingerprint of the molecule. docbrown.infoslideshare.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid (O-H) | 2500 - 3300 (broad) | Stretching |

| Carboxylic Acid (C=O) | 1680 - 1720 | Stretching |

| Sulfonamide (S=O) | 1330 - 1370 (asymmetric) | Stretching |

| Sulfonamide (S=O) | 1140 - 1180 (symmetric) | Stretching |

| Aromatic (C=C) | 1450 - 1600 | Stretching |

| Aromatic (C-H) | 3000 - 3100 (stretching), 690-900 (bending) | Stretching & Bending |

| Alkyl (C-H) | 2850 - 2960 | Stretching |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) present in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₁₁H₁₅NO₄S. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometry of the synthesized compound. For a pure sample of this compound, the theoretical elemental composition would be approximately 51.35% Carbon, 5.88% Hydrogen, 5.44% Nitrogen, and 12.46% Sulfur. Benzoic acid is often used as a standard for elemental analysis. sigmaaldrich.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 51.35 |

| Hydrogen | H | 5.88 |

| Nitrogen | N | 5.44 |

| Oxygen | O | 24.87 |

| Sulfur | S | 12.46 |

Development of Quantitative Analytical Methodologies (e.g., qNMR)

Quantitative NMR (qNMR) is an increasingly important method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound. ox.ac.ukmerckmillipore.com In qNMR, a certified internal standard with a known concentration is added to the sample. ckisotopes.com By comparing the integral of a specific resonance of the analyte with the integral of a known resonance of the internal standard, the concentration and thus the purity of the analyte can be accurately calculated. ox.ac.uk For this compound, a well-resolved signal, for instance, one of the aromatic protons or the methylene protons of the ethyl groups, could be used for quantification against a suitable internal standard. The development of a robust qNMR method requires careful selection of the internal standard, optimization of acquisition parameters to ensure quantitative accuracy, and validation of the method. bipm.org

High-Performance Separation Techniques (e.g., RP-UHPLC)

Reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) is a high-resolution separation technique used for the analysis of complex mixtures and the purity determination of compounds. sigmaaldrich.com In RP-UHPLC, a non-polar stationary phase is used with a polar mobile phase. For this compound, this technique can be used to separate it from any structurally related impurities with high efficiency and resolution in a short amount of time. The method can be optimized by adjusting parameters such as the mobile phase composition (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid), column temperature, and flow rate to achieve the best separation. The purity of the compound can be determined by integrating the peak area of the main component and any impurity peaks detected by a suitable detector, such as a UV detector.

Computational Chemistry and Molecular Modeling Investigations of 3 N,n Diethylsulfamoyl Benzoic Acid and Its Analogs

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-(N,N-Diethylsulfamoyl)benzoic acid and its derivatives. These methods provide a detailed understanding of the molecule's geometry, electronic properties, and vibrational frequencies.

For instance, studies on similar sulfonamide compounds have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to optimize molecular structures and calculate vibrational modes. researchgate.net The calculated bond lengths and angles from such studies have shown good agreement with experimental data, validating the computational approach. researchgate.net Analysis of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, helps in predicting the molecule's reactivity and potential interaction sites. For example, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for understanding the molecule's stability and reactivity. The calculated chemical shifts from DFT have also been shown to correlate well with experimental NMR data for sulfonamide derivatives. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands, such as this compound analogs, to their biological targets. These techniques are essential in drug discovery for identifying potential inhibitors and understanding their mechanism of action at the molecular level.

Molecular docking studies have been extensively used to investigate the binding of sulfonamide derivatives to various enzymes, including carbonic anhydrases (CAs). rsc.orgnih.gov For example, docking simulations can predict the binding poses of these inhibitors within the active site of a target protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov The binding affinity is often estimated using scoring functions, which can help in ranking potential inhibitors. nih.gov

Following docking, MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of the binding interactions over time. nih.gov MD simulations can reveal the flexibility of the protein and the ligand, as well as the role of solvent molecules in the binding process. nih.gov For instance, MD simulations have been used to study the interactions of sulfonamides with the active site of carbonic anhydrase IX, a key target in cancer therapy, revealing stable hydrogen bond networks and hydrophobic contacts that contribute to the inhibitory activity. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the complex during the simulation. nih.gov

Structure-Based Drug Design (SBDD) Methodologies Applied to Sulfonamide-Benzoic Acid Scaffolds

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. This methodology has been successfully applied to the design and optimization of inhibitors based on the sulfonamide-benzoic acid scaffold. nih.govnih.gov

The primary goal of SBDD is to design molecules that bind to the target with high affinity and selectivity. nih.gov This is often achieved by exploiting specific features of the target's binding site, such as pockets and grooves, to enhance interactions. nih.gov For sulfonamide-based inhibitors of carbonic anhydrases, the sulfonamide group typically coordinates to the zinc ion in the active site, while the rest of the molecule can be modified to interact with other residues in and around the active site, leading to improved potency and isoform selectivity. nih.gov

X-ray crystallography plays a crucial role in SBDD by providing high-resolution structures of ligand-protein complexes, which guide the design of new analogs. nih.gov By analyzing these structures, medicinal chemists can identify opportunities for modification, such as adding functional groups that can form additional hydrogen bonds or hydrophobic interactions. This iterative process of design, synthesis, and testing, guided by structural information, has led to the development of highly potent and selective inhibitors for various therapeutic targets. nih.gov

Prediction of Reaction Mechanisms and Energy Landscapes

Computational methods are also employed to predict the mechanisms and energy landscapes of chemical reactions, including the synthesis of this compound and its analogs. Understanding the reaction pathway and identifying the transition states and intermediates can help in optimizing reaction conditions and improving yields.

For example, electrochemical methods have been developed for the synthesis of sulfonamide derivatives, and computational studies can provide insights into the underlying reaction mechanisms. dntb.gov.ua These studies can elucidate the generation of reactive intermediates, such as electrophiles and nucleophiles, and map out the energy profile of the reaction. dntb.gov.ua This information is valuable for designing more efficient and environmentally friendly synthetic routes.

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

In silico methods are increasingly used to predict the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (PK/PD) properties of drug candidates. nih.govnih.gov These predictions help in prioritizing compounds for further development and identifying potential liabilities early in the drug discovery process.

ADME prediction tools can estimate various properties, such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. nih.govchula.ac.th For example, parameters like Lipinski's rule of five are often used to assess the drug-likeness of a compound. nih.gov Studies on sulfonamide derivatives have shown that these compounds can exhibit good predicted oral bioavailability and non-toxic properties. nih.gov

In silico PK/PD modeling can further help in understanding the relationship between the drug's concentration and its effect over time. This can aid in optimizing dosing regimens and predicting the therapeutic window of a drug candidate.

Biological and Pharmacological Research into 3 N,n Diethylsulfamoyl Benzoic Acid and Its Derivatives

Mechanisms of Molecular Interaction and Biological Target Engagement

The unique structural features of sulfonamide-benzoic acid derivatives, including hydrogen bond donors and acceptors, an aromatic ring, and a carboxylic acid group, allow for a variety of interactions with biological macromolecules such as enzymes and receptors. These interactions are fundamental to their observed biological activities.

Hydrogen bonding is a critical factor in the binding affinity and specificity of sulfonamide-containing molecules to their biological targets. The sulfonamide group (-SO₂NH-) itself is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). This allows for the formation of strong and directional interactions within the active site of an enzyme or the binding pocket of a receptor.

For instance, in the inhibition of carbonic anhydrases, a well-studied target of sulfonamides, the deprotonated sulfonamide nitrogen coordinates with the zinc ion in the active site. Concurrently, the NH moiety forms a crucial hydrogen bond with the side chain of a threonine residue (Thr199), which in turn is hydrogen-bonded to a glutamate residue (Glu106). One of the sulfonamide's oxygen atoms also typically forms a hydrogen bond with the backbone NH of the same threonine residue. This network of hydrogen bonds is a key determinant of the high affinity and inhibitory potency of many sulfonamide-based inhibitors. While not specific to 3-(N,N-Diethylsulfamoyl)benzoic acid, this established mechanism for the broader sulfonamide class highlights the importance of hydrogen bonding in their molecular interactions.

Derivatives of sulfonamide-benzoic acid have been investigated as inhibitors of various enzymes. A prominent example is their activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. The inhibitory action of sulfonamides against CAs is a classic example of structure-based drug design. The primary sulfonamide group is essential for this activity, acting as a zinc-binding group.

Novel sulfonamide derivatives of aminoindanes and aminotetralins have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. For example, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide showed a potent inhibitory effect against hCA I, while N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide was a notable inhibitor of hCA II.

Below is a table summarizing the inhibitory activity of selected sulfonamide derivatives against hCA I and hCA II.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | hCA I | - | 46 ± 5.4 |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | 338 | 94 ± 7.6 |

This table is for illustrative purposes and includes data for sulfonamide derivatives, not specifically this compound.

For example, a series of 3-sulfonamido benzoic acid derivatives have been identified as novel and potent antagonists of the P2Y14 receptor, which is implicated in inflammatory processes. One of the most potent antagonists from this series demonstrated an IC50 of 1.77 nM.

In a different context, sulfamoyl benzoic acid analogues have been synthesized and identified as the first specific agonists of the lysophosphatidic acid (LPA) 2 receptor, with some exhibiting subnanomolar activity. The LPA2 receptor is involved in mediating anti-apoptotic and protective effects in the gut. For instance, the compound 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid was found to be a potent LPA2 agonist with an EC50 of 5.06 x 10⁻³ ± 3.73 x 10⁻³ nM.

Here is a table summarizing the receptor activity of selected sulfonamide-benzoic acid derivatives.

| Compound | Target Receptor | Activity | Potency (IC50/EC50) |

| A 3-sulfonamido benzoic acid derivative | P2Y14 | Antagonist | 1.77 nM (IC50) |

| 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | LPA2 | Agonist | 5.06 x 10⁻³ ± 3.73 x 10⁻³ nM (EC50) |

This table is for illustrative purposes and includes data for sulfonamide-benzoic acid derivatives, not specifically this compound.

Exploration of Therapeutic Potential and Biomedical Applications of Sulfonamide-Benzoic Acid Derivatives

The diverse biological activities of sulfonamide-benzoic acid derivatives have led to their exploration in various therapeutic areas, including those related to aging and metabolic disorders.

The maintenance of protein homeostasis, or proteostasis, is crucial for cellular health and longevity, and its decline is a hallmark of aging. The ubiquitin-proteasome system and the autophagy-lysosome pathway are the two major protein degradation systems in the cell. There is emerging evidence that certain small molecules can modulate these systems, offering potential avenues for anti-aging interventions.

While direct studies on this compound in this area are lacking, research on related benzoic acid derivatives has shown that they can enhance the activity of both the ubiquitin-proteasome and autophagy-lysosome pathways in human fibroblasts. This suggests that the broader class of benzoic acid-containing compounds could be promising candidates for the development of novel modulators of the proteostasis network and potentially as anti-aging agents. Furthermore, sulfonamide derivatives have been investigated for their potential in treating age-related neurodegenerative conditions like Alzheimer's disease, where protein aggregation is a key pathological feature.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. They are key therapeutic targets for metabolic disorders such as dyslipidemia and type 2 diabetes. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

The activation of PPARs by various ligands leads to the transcriptional regulation of genes involved in fatty acid uptake, transport, and oxidation. While there is no direct evidence of this compound acting as a PPAR agonist, the structural features of sulfonamide-benzoic acid derivatives make them plausible candidates for interaction with these receptors. For example, research into sulfonimide and amide derivatives has led to the discovery of novel PPARα antagonists. This suggests that modifications to the sulfonamide and carboxylic acid moieties can tune the activity of these compounds towards PPARs, potentially leading to the development of new therapeutics for metabolic diseases. The structurally similar compound Probenecid (4-(dipropylsulfamoyl)benzoic acid) is known to affect various transporters in the body, which can indirectly influence metabolic pathways, although its direct action on PPARs is not well-established.

Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal potential of benzoic acid derivatives has been a subject of significant research interest. While direct studies on this compound are not extensively detailed in the provided search results, the broader class of benzoic acid derivatives demonstrates a range of activities against various microbial and fungal pathogens.

Benzoic acid and its derivatives are known for their antibacterial properties, acting against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Their mechanism of action often involves disrupting the bacterial cell's homeostasis by releasing H+ ions into the cytoplasm. researchgate.net The position and nature of substituents on the benzene (B151609) ring play a crucial role in their antimicrobial efficacy. nih.gov For instance, some studies have shown that hydroxyl or methoxyl groups can influence the antibacterial effect. nih.gov Benzoic acid derivatives have demonstrated activity against clinically relevant bacteria such as Escherichia coli, Pseudomonas fluorescens, Salmonella spp., Listeria monocytogenes, and Staphylococcus aureus. researchgate.net

In the realm of antifungal research, benzoic acid derivatives have been investigated for their ability to inhibit fungal growth. nih.govmdpi.com One study focused on the design and synthesis of benzoic acid derivatives with improved antifungal activity, targeting the fungal-specific enzyme CYP53. nih.gov This research identified structural elements that enhance antifungal properties, paving the way for the development of new antifungal agents. nih.gov Another study highlighted the antifungal activity of fractions from Caralluma europaea, which were found to contain benzoic acid derivatives, against Candida albicans and Saccharomyces cerevisiae. mdpi.com

Table 1: Antimicrobial and Antifungal Activity of Benzoic Acid Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| Benzoic Acid | Escherichia coli O157:H7 | Inhibition of growth | nih.gov |

| 2-hydroxybenzoic acid (2hBa) | E. coli | Antibacterial activity | nih.gov |

| 3,4-dihydroxybenzoic acid (3,4hBa) | E. coli | Antibacterial activity | nih.gov |

| Benzoic acid derivatives | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Antifungal activity through CYP53 inhibition | nih.gov |

Neurological and Neurodevelopmental Disorder Research (e.g., NKCC1 Inhibition, informed by 3-(N,N-Dimethylsulfamoyl)benzoic Acid Derivatives for Down Syndrome and Autism Models)

Research into derivatives of sulfamoylbenzoic acid has shown significant promise in the field of neurological and neurodevelopmental disorders, particularly through the inhibition of the Na-K-2Cl cotransporter 1 (NKCC1). While the focus of the provided information is on 3-(N,N-Dimethylsulfamoyl)benzoic acid derivatives, the findings offer valuable insights into the potential therapeutic applications of related compounds like this compound.

Aberrant expression of the chloride transporters NKCC1 and KCC2 is implicated in several brain conditions, leading to impaired intracellular chloride concentration and an imbalance in neuronal excitation and inhibition. nih.govacs.orgnih.gov Inhibition of NKCC1 has emerged as a promising therapeutic strategy for disorders such as Down syndrome (DS) and autism spectrum disorder (ASD). nih.govacs.orgresearchgate.net

A notable derivative, ARN23746 (3-(N,N-dimethylsulfamoyl)-4-((8,8,8-trifluorooctyl)amino)benzoic acid), has been identified as a potent and selective NKCC1 inhibitor. acs.orgnih.govacs.orgresearchgate.net In preclinical studies using mouse models of DS and autism, ARN23746 has demonstrated the ability to rescue core symptoms and cognitive impairments without the diuretic side effects associated with non-selective inhibitors like bumetanide. acs.orgnih.govacs.orgresearchgate.net This selectivity for NKCC1 over the kidney-specific isoform NKCC2 is a crucial advantage for potential long-term therapeutic use. acs.orgresearchgate.net

The discovery and characterization of this class of 4-amino-3-(alkylsulfamoyl)-benzoic acids provide a strong rationale for exploring the neurological effects of other structurally similar compounds. acs.org

Table 2: NKCC1 Inhibition by 3-(N,N-Dimethylsulfamoyl)benzoic Acid Derivatives

| Compound | Description | Key Findings | Reference |

|---|---|---|---|

| ARN23746 | A potent and selective NKCC1 inhibitor. | Rescues core symptoms in mouse models of Down syndrome and autism without diuretic effects. acs.orgnih.govacs.orgresearchgate.net | acs.orgnih.govacs.orgresearchgate.net |

Oncological Research (e.g., Anticancer Activities and Estrogen Receptor Modulation, drawing insights from 4-(N,N-dialkylsulfamoyl)benzamide derivatives)

While direct oncological research on this compound is not explicitly detailed in the provided results, studies on related sulfamoyl and benzamide (B126) derivatives offer insights into potential anticancer applications. The structural motifs present in this compound are found in compounds investigated for their roles in cancer therapy, including the modulation of key biological targets.

One area of research has focused on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as novel antagonists of the human androgen receptor (AR), targeting the activation function 2 (AF2) region. nih.gov AR antagonists are crucial in the treatment of prostate cancer. nih.gov The development of new scaffolds that can effectively inhibit AR activity is an ongoing effort in cancer research. nih.gov

Furthermore, sulfamoyl benzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes are involved in various pathological processes, including cancer. nih.gov The ability of these compounds to selectively inhibit different isoforms of h-NTPDases suggests their potential as targeted cancer therapies. nih.gov

The broader class of sulfonamides has a well-established role in medicinal chemistry, with applications as antibacterial, anti-inflammatory, and anticancer agents. nih.gov This highlights the therapeutic potential of the sulfamoyl moiety in drug design.

Table 3: Oncological Research Insights from Related Derivatives

| Derivative Class | Target | Potential Application | Reference |

|---|---|---|---|

| N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives | Androgen Receptor (AR) | Prostate Cancer | nih.gov |

Antiviral Properties (e.g., HIV-1 RNase H Inhibition, as observed in 3,4,5-trihydroxybenzoic acid derivatives)

The antiviral potential of benzoic acid derivatives has been explored against various viruses, with a notable focus on the inhibition of key viral enzymes. While direct studies on the antiviral activity of this compound are not available in the provided search results, research on related compounds, particularly those targeting HIV-1, offers valuable insights.

One significant area of investigation is the inhibition of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). nih.gov RNase H is a crucial enzyme for viral replication, making it a promising target for antiretroviral therapy. nih.govmdpi.com Derivatives of 3,4,5-trihydroxybenzoic acid have been identified as inhibitors of HIV-1 RNase H. nih.gov For example, N'-(2-hydroxy-benzylidene)-3,4,5-trihydroxybenzoylhydrazone demonstrated inhibitory activity against viral replication with an EC50 of 10 µM and was also effective against non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant viral strains. nih.gov

The pyrogallol group within these derivatives is thought to play a key role in chelating metal ions in the RNase H active site, which is a common mechanism for this class of inhibitors. nih.gov

Beyond HIV, other benzoic acid derivatives have shown activity against influenza viruses. nih.govnih.gov For instance, the diethyl triazole benzoic acid derivative, NC-5, was found to inhibit influenza A viruses, including oseltamivir-resistant strains. nih.govnih.gov In silico studies have also explored the potential of benzoic acid derivatives against the main protease of SARS-CoV-2. proquest.com

Table 4: Antiviral Activity of Benzoic Acid Derivatives

| Derivative | Viral Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| N'-(2-hydroxy-benzylidene)-3,4,5-trihydroxybenzoylhydrazone | HIV-1 RNase H | Inhibition of RNase H activity | EC50 = 10 µM; active against NNRTI-resistant strains. nih.gov | nih.gov |

| NC-5 (diethyl triazole benzoic acid derivative) | Influenza A Virus | Neuraminidase inhibition | Inhibited H1N1, H3N2, and oseltamivir-resistant H1N1. nih.govnih.gov | nih.govnih.gov |

Oxidative Phosphorylation Inhibition (as observed in 4-(N,N-diethylsulfamoyl)benzoic acid derivatives)

Inhibition of oxidative phosphorylation (OXPHOS) is emerging as a promising therapeutic strategy for certain types of cancer that are dependent on aerobic metabolism. nih.gov Research into 4-(N,N-diethylsulfamoyl)benzoic acid derivatives has identified them as potential inhibitors of this crucial cellular process. nih.gov

The OXPHOS system, located in the mitochondria, is responsible for the majority of ATP production in cells. nih.gov By inhibiting this pathway, the energy supply to cancer cells can be disrupted, leading to cell death. nih.gov

A study focused on the discovery and optimization of benzene-1,4-disulfonamides as OXPHOS inhibitors utilized 4-(N,N-diethylsulfamoyl)benzoic acid as a starting material for the synthesis of novel compounds. nih.gov This research highlights the utility of the sulfamoylbenzoic acid scaffold in the development of molecules that can modulate cellular metabolism. nih.gov

The inhibition of OXPHOS is particularly relevant for targeting cancer stem cells, which often exhibit a distinct metabolic phenotype and are reliant on this pathway. nih.gov Furthermore, some cancer cells develop resistance to therapies like tyrosine kinase inhibitors by upregulating OXPHOS, making the combination of OXPHOS inhibitors with other anticancer drugs a potentially effective strategy. nih.gov

Table 5: Role of 4-(N,N-diethylsulfamoyl)benzoic Acid Derivatives in Oxidative Phosphorylation Inhibition Research

| Compound Class | Target Pathway | Therapeutic Rationale | Reference |

|---|

Anti-Inflammatory Pathway Modulation (e.g., COX-2, GPCRs)

Derivatives of benzoic acid have been investigated for their potential to modulate inflammatory pathways, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2). While direct studies on this compound are limited in the provided results, research on structurally related compounds provides insights into their potential anti-inflammatory activities.

COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. nih.govnih.govresearchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. aalto.fi

A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has been shown to reduce COX-2 expression in a lipopolysaccharide-induced mouse model of inflammation. nih.gov This compound also reduced the concentration of prostaglandin E2, a downstream product of COX-2 activity. nih.gov

The sulfamoyl moiety, present in this compound, is a common feature in many selective COX-2 inhibitors. nih.gov For example, various 1,3-benzthiazinan-4-one and 2,3-diaryl-1,3-thiazolidine-4-one derivatives possessing a sulfonylmethyl or SO2Me pharmacophore have demonstrated potent and selective COX-2 inhibitory activity. nih.gov

Table 6: Anti-Inflammatory Activity of Benzoic Acid and Related Derivatives

| Compound/Derivative Class | Target | Observed Effect | Reference |

|---|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | COX-2 | Reduced COX-2 expression and prostaglandin E2 concentration. nih.gov | nih.gov |

| 1,3-benzthiazinan-4-one derivatives with a sulfonylmethyl pharmacophore | COX-2 | Potent and selective inhibition of COX-2. nih.gov | nih.gov |

Other Pharmacological Targets (e.g., Aldose Reductase, Leukotriene B4 Receptor, based on carboxyxanthone derivatives)

Research into carboxyxanthone derivatives, which share a carboxylic acid moiety with this compound, has revealed their potential to interact with other significant pharmacological targets, including aldose reductase and the leukotriene B4 receptor.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and cataracts. openmedicinalchemistryjournal.comnih.gov Inhibition of aldose reductase is therefore a key therapeutic strategy to prevent or ameliorate these complications. openmedicinalchemistryjournal.comnih.gov Several 7-sulfamoyl-9-oxo-9H-xanthene-2-carboxylic acid analogues have been synthesized and identified as potential aldose reductase inhibitors. mdpi.com For instance, the N-methyl-N-(2-hydroxyethyl)sulfamoyl derivative of xanthone-2-carboxylic acid demonstrated significant inhibition of aldose reductase. nih.gov

The leukotriene B4 receptor is another important target in inflammatory and immune responses. acs.orgnih.gov Leukotriene B4 is a potent chemoattractant for neutrophils and other immune cells, and its receptor antagonists have therapeutic potential in various inflammatory diseases. acs.org Biphenylyl-substituted xanthones have been developed as highly potent leukotriene B4 receptor antagonists. acs.org

These findings from carboxyxanthone research suggest that the carboxylic acid group, in combination with other structural features, can be a key pharmacophore for targeting a diverse range of enzymes and receptors.

Table 7: Pharmacological Targets of Carboxyxanthone Derivatives

| Derivative Class | Target | Potential Therapeutic Application | Reference |

|---|---|---|---|

| 7-sulfamoyl-9-oxo-9H-xanthene-2-carboxylic acid analogues | Aldose Reductase | Diabetic complications | mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Studies of Sulfonamide-Benzoic Acid Derivatives

Influence of Sulfonamide Substituent Variations on Bioactivity

The sulfonamide functional group (-SO₂NHR) is a critical pharmacophore in a wide array of therapeutic agents. nih.gov Variations in the substituents attached to the sulfonamide nitrogen can significantly alter the compound's physiochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its biological activity.

Research into related sulfamoyl benzamidothiazoles has shown that the nature of the amine substituent on the sulfonamide group is a key determinant of potency. nih.gov Systematic modifications of the N-alkyl substituents have provided valuable insights. For instance, studies have demonstrated that increasing the length of the alkyl chains on the sulfonamide nitrogen is tolerated only to a certain extent. While N,N-dipropyl substitutions were found to be acceptable, bulkier groups like N,N-dibutyl substituents led to a loss of activity. nih.gov This suggests that excessive steric bulk around the sulfonamide moiety may hinder the optimal binding of the molecule to its biological target. nih.gov

The general findings from these analogue studies can be summarized as follows:

Steric Hindrance: The size of the substituents on the sulfonamide nitrogen is a crucial factor. Overly large or bulky groups can negatively impact biological activity, likely due to steric clashes within the target's binding site. nih.gov

Impact of Benzoic Acid Ring Substitution Patterns

The substitution pattern on the benzoic acid ring is another critical element in the SAR of this class of compounds. The presence, nature, and position of substituents on the aromatic ring can influence the molecule's electronic properties, conformation, and ability to form key interactions with a receptor.

Studies on related sulfonamide-containing scaffolds have highlighted the importance of the substitution on the benzene ring. For example, in a series of benzamidothiazoles, the presence of two methyl groups on the phenyl ring was found to be necessary for activity, as the corresponding "des-methyl" compounds were inactive. nih.gov This indicates that specific substitutions on the aromatic ring are essential for biological function.

Further investigations have explored replacing these methyl groups with other substituents, such as bromo groups, to probe the effects of different electronic and steric properties and to serve as handles for further chemical modification. nih.gov In other classes of sulfonamides, the introduction of electron-donating groups onto the aromatic ring has been shown to positively influence antibacterial activity. mdpi.com The position of the substituents is also vital; for instance, the relative positioning of the carboxylic acid and sulfamoyl groups on the benzene ring is a key structural feature. nih.gov

| Compound Scaffold | Ring Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Benzamidothiazole | Bis-substituted phenyl | Required for activity | nih.gov |

| Benzamidothiazole | Des-methyl (unsubstituted) | Inactive | nih.gov |

| Quinoxaline Sulfonamide | Electron-donating group | Increased antibacterial activity | mdpi.com |

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of drugs. nih.govdntb.gov.ua The majority of biological targets, such as enzymes and receptors, are chiral, and they often exhibit a high degree of stereoselectivity when interacting with drug molecules. nih.gov Therefore, different stereoisomers (enantiomers or diastereomers) of a chiral drug can have significantly different pharmacological and toxicological properties. nih.gov

While this compound itself is an achiral molecule, the introduction of chiral centers into its derivatives can have profound effects on their biological activity. Research on other bioactive molecules, such as the nature-inspired compound 3-Br-acivicin, demonstrates the critical impact of stereochemistry. researchgate.netnih.govmalariaworld.org In studies of 3-Br-acivicin and its derivatives, it was found that only specific stereoisomers displayed significant biological activity. nih.govmalariaworld.org

These differences in activity between stereoisomers can arise from several factors:

Target Binding: One stereoisomer may fit more precisely into the binding site of a biological target, leading to a stronger and more effective interaction, while the other isomer may bind weakly or not at all. nih.govnih.gov Molecular modeling can help elucidate the structural and stereochemical requirements for efficient binding and enzyme inactivation. nih.govmalariaworld.org

Cellular Uptake and Distribution: Stereochemistry can affect how a compound is transported across cell membranes. nih.gov For instance, the enhanced activity of certain isomers can be attributed to stereoselective uptake mediated by specific transport systems, such as amino acid transporters. nih.govmalariaworld.org

Metabolism: The enzymes responsible for drug metabolism can also be stereoselective, processing one isomer more rapidly than another. This can lead to different pharmacokinetic profiles for each stereoisomer. nih.gov

Therefore, when designing and developing new derivatives based on the this compound scaffold, the introduction of any chiral elements must be carefully considered, as the specific stereochemistry will likely be a crucial determinant of the compound's ultimate biological effect. nih.govresearchgate.net

Interdisciplinary Research and Future Directions for 3 N,n Diethylsulfamoyl Benzoic Acid Research

Applications in Materials Science: Catalyst Design and Functional Materials

The inherent structural characteristics of 3-(N,N-Diethylsulfamoyl)benzoic acid make it a candidate for exploration in materials science, particularly in the realms of catalyst design and the development of functional materials. The sulfonamide group is a known pharmacophore and a versatile functional group in organic synthesis. researchgate.netjetir.org

Catalyst Design: The sulfonamide moiety has been successfully incorporated into ligands for various metal-catalyzed reactions. For instance, sulfonamide-supported catalysts have been employed in polymerization reactions and in the formation of carbon-nitrogen bonds. tandfonline.com The presence of both a Lewis basic sulfonamide and a Brønsted acidic carboxylic acid in this compound could allow for its use as a bifunctional organocatalyst. Furthermore, derivatives of benzenesulfonic acid have been investigated as dopants for conducting polymers, suggesting a potential role for this compound in the creation of novel electronic materials.

Functional Materials: The development of new materials with specific properties is a cornerstone of modern technology. The rigid aromatic core of this compound, combined with its hydrogen bonding capabilities, could be leveraged in the design of liquid crystals, porous organic frameworks, or other functional materials. The thermal stability and crystalline nature often associated with sulfonamides could impart desirable properties to such materials. acs.org

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry, the study of systems involving non-covalent interactions, is another area where this compound is poised to make a contribution. The molecule possesses both hydrogen bond donors (the carboxylic acid proton) and acceptors (the sulfonyl and carbonyl oxygens), making it an excellent building block for the construction of complex supramolecular assemblies.

The study of supramolecular synthons involving the sulfonamide group is a challenging yet crucial aspect of crystal engineering. nih.gov The interplay between the sulfonamide and carboxylic acid groups in this compound could lead to the formation of predictable and robust hydrogen-bonding networks, which are essential for the design of co-crystals with tailored physical and chemical properties. nih.govnih.gov Understanding the molecular recognition phenomena governed by these interactions is key to developing new materials and to elucidating biological processes.

Integration with Advanced Structural Biology Techniques

The determination of the three-dimensional structure of molecules is fundamental to understanding their function. While specific studies employing advanced techniques like cryo-electron microscopy (cryo-EM) on this compound have not yet been reported, the broader class of sulfonamides has been extensively studied using X-ray crystallography to understand their binding to biological macromolecules.

The integration of computational modeling with experimental structural data is a powerful approach in modern drug discovery. For this compound, techniques like molecular docking could be used to predict its binding modes to various protein targets. As a potential drug candidate, elucidating its interactions with biomolecules at an atomic level through methods like X-ray crystallography or cryo-EM will be a critical step in its development.

Translational Research Prospects and Drug Discovery Pipeline Development

The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterials, diuretics, and anticonvulsants. researchgate.netjetir.org This history of therapeutic success provides a strong impetus for the investigation of novel sulfonamide-containing compounds like this compound in translational research and drug discovery.

The combination of the sulfonamide group with a benzoic acid moiety offers a versatile scaffold for the design of new therapeutic agents. Benzoic acid derivatives themselves have been explored for various medicinal applications. The dual functionality of this compound allows for a wide range of chemical modifications to optimize its pharmacokinetic and pharmacodynamic properties. For instance, derivatives of sulfamoyl benzoic acid have been synthesized and evaluated as potent and specific agonists for the LPA2 receptor, which is a target for anti-apoptotic and mucosal barrier-protective effects in the gut. nih.gov Furthermore, sulfamoyl benzamide (B126) derivatives have been investigated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in thrombosis, diabetes, inflammation, and cancer. rsc.org

The general structure-activity relationships (SAR) of sulfonamide drugs are relatively well-understood, providing a roadmap for the design of new derivatives of this compound with potentially improved efficacy and safety profiles. openaccesspub.org As research progresses, it is anticipated that this compound and its analogues will be subjected to a rigorous drug discovery pipeline, including high-throughput screening, lead optimization, and preclinical testing, with the ultimate goal of developing new medicines to address unmet medical needs.

Q & A

Q. What are the recommended synthesis protocols for 3-(N,N-Diethylsulfamoyl)benzoic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of benzoic acid derivatives. A common approach includes:

Sulfonamide Formation: React 3-aminobenzoic acid with diethylsulfamoyl chloride in anhydrous dichloromethane under nitrogen atmosphere.

pH Control: Maintain pH 8–9 using triethylamine to prevent side reactions.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product.

Yield Optimization:

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Increase diethylsulfamoyl chloride stoichiometry (1.2–1.5 eq.) to drive the reaction to completion .

Q. How should this compound be stored to ensure stability, and what decomposition conditions should be avoided?

Methodological Answer:

- Storage: Store at 4°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation.

- Decomposition Risks:

- pH Sensitivity: Avoid prolonged exposure to pH <3 (acidic hydrolysis) or pH >10 (sulfonamide cleavage).

- Temperature: Degrades above 80°C; use cold storage for long-term preservation.

- Light: Protect from UV light to prevent photodegradation .

Q. What analytical techniques are most effective for purity assessment and structural confirmation?

Methodological Answer:

- Purity Analysis:

- HPLC: Use a C18 column (acetonitrile/water 60:40, 1 mL/min); retention time ~8.2 min.

- Melting Point: Expected range 145–148°C (deviations indicate impurities).

- Structural Confirmation:

- NMR: Key peaks include δ 1.2 ppm (t, 6H, CH2CH3), δ 3.4 ppm (q, 4H, SO2N(CH2)2), and δ 8.1 ppm (d, 1H, aromatic H) .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets, and what experimental approaches validate these mechanisms?

Methodological Answer:

- Enzyme Inhibition: The sulfonamide group binds to zinc-containing enzymes (e.g., carbonic anhydrase) via coordination with the Zn²⁺ ion.

- Validation Methods:

- Kinetic Assays: Measure IC50 values using stopped-flow spectroscopy with 4-nitrophenyl acetate as a substrate.

- Docking Studies: Perform in silico simulations (AutoDock Vina) to predict binding affinities.

- X-ray Crystallography: Resolve enzyme-ligand complexes to confirm binding modes .

Q. How do structural modifications to the sulfonamide or benzoic acid groups influence bioactivity?

Methodological Answer:

- SAR Insights:

| Modification | Impact on Activity | Example |

|---|---|---|

| Diethyl → Cyclopropyl | Increased lipophilicity; enhanced CNS penetration | 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid |

| Benzoic Acid → Trifluoromethyl | Improved metabolic stability | 3,5-Bis(trifluoromethyl)benzoic acid |

| Ortho-Substitution | Steric hindrance reduces enzyme binding | 2-(Butylsulfamoyl)benzoic acid |

- Experimental Design: Synthesize analogs via combinatorial chemistry and test in enzyme inhibition assays .

Q. How can contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?

Methodological Answer:

- Potential Causes:

- Assay Variability: Differences in buffer pH, temperature, or enzyme isoforms.

- Impurity Interference: Residual solvents (e.g., DMSO) may inhibit enzymes.

- Resolution Strategies:

- Standardize Assays: Use identical conditions (e.g., 25°C, pH 7.4) and enzyme batches.

- High-Purity Samples: Repurify compounds via recrystallization (methanol/water).

- Control Experiments: Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.